molecular formula C14H13Cl2FN2 B11816231 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine

Cat. No.: B11816231
M. Wt: 299.2 g/mol
InChI Key: WFOZFSAYZUZQID-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine is a chemical compound with the molecular formula C10H5Cl2FN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring, along with an isobutyl group.

Preparation Methods

The synthesis of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine typically involves the following steps:

Chemical Reactions Analysis

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products depend on the specific reagents used.

Scientific Research Applications

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4,6-Dichloro-5-(4-fluorophenyl)-2-isobutylpyrimidine can be compared with other similar compounds:

Properties

Molecular Formula

C14H13Cl2FN2

Molecular Weight

299.2 g/mol

IUPAC Name

4,6-dichloro-5-(4-fluorophenyl)-2-(2-methylpropyl)pyrimidine

InChI

InChI=1S/C14H13Cl2FN2/c1-8(2)7-11-18-13(15)12(14(16)19-11)9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

WFOZFSAYZUZQID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

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